molecular formula C10H8N2 B102728 4-(2-Cyanoethyl)benzonitrile CAS No. 18176-72-2

4-(2-Cyanoethyl)benzonitrile

Cat. No.: B102728
CAS No.: 18176-72-2
M. Wt: 156.18 g/mol
InChI Key: RVBBVUHBMANOJT-UHFFFAOYSA-N
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Description

4-(2-Cyanoethyl)benzonitrile (CAS 18176-72-2) is an aromatic nitrile derivative with the molecular formula C₁₀H₈N₂ and a molar mass of 156.18 g/mol. Its structure features a benzonitrile core substituted with a 2-cyanoethyl group at the para position. Synonyms include p-cyanohydrocinnamonitrile and benzenepropanenitrile, 4-cyano . The compound’s nitrile groups confer reactivity toward nucleophilic additions and coordination with metal ions, making it relevant in synthetic chemistry and materials science.

Properties

CAS No.

18176-72-2

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

4-(2-cyanoethyl)benzonitrile

InChI

InChI=1S/C10H8N2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6H,1-2H2

InChI Key

RVBBVUHBMANOJT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC#N)C#N

Canonical SMILES

C1=CC(=CC=C1CCC#N)C#N

Other CAS No.

18176-72-2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and applications of 4-(2-cyanoethyl)benzonitrile and its analogs:

Compound Substituents/Functional Groups Molecular Formula Key Properties/Applications References
This compound Para-substituted 2-cyanoethyl group C₁₀H₈N₂ Intermediate in organic synthesis; potential electrochemical applications
4-(1-(2-Cyanoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)benzonitrile Pyrimidinone ring linked via 2-cyanoethyl group C₁₄H₁₁N₃O Melting point: 165–166.7°C; used in palladium-catalyzed C–H functionalization reactions
2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitrobenzonitrile Diazenyl group, nitro substituent, ethylamino-cyanoethyl side chain C₁₈H₁₆N₆O₂ Disperse dye (e.g., Disperse Red 73); textile industry applications
2-(4-(4-Cyanostyryl)styryl)benzonitrile Styryl groups for extended conjugation C₂₂H₁₄N₂ Fluorescent brightener (C.I. 199-2); used in polymers and optical materials
4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile Thiazolidinedione moiety linked via ethoxy group C₁₂H₁₀N₂O₃S Pharmaceutical intermediate (e.g., antidiabetic drug research)
4-[(2-Fluorophenyl)amino]benzonitrile Fluorophenylamino group C₁₃H₉FN₂ Building block for kinase inhibitors; synthetic organic chemistry
4-(3-Thienyl)benzonitrile Thienyl substituent C₁₁H₇NS Heterocyclic building block; electronic materials research
4-(2-Hydroxyethyl)benzonitrile Hydroxyethyl group C₉H₉NO Increased hydrophilicity; intermediate in polymer and pharmaceutical synthesis

Key Comparative Insights

Electrochemical Activity: this compound’s analog, CTDB (4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile), demonstrated interfacial activity in ionic liquid electrolytes during Au electrodeposition .

Optical and Material Applications: 2-(4-(4-Cyanostyryl)styryl)benzonitrile (CAS 13001-38-2) exhibits fluorescence due to extended π-conjugation from styryl groups, making it suitable for optical brighteners . In contrast, 4-(3-thienyl)benzonitrile’s thiophene ring enhances charge transport in electronic materials .

Pharmaceutical Relevance: The thiazolidinedione derivative 4-(2-(2,4-dioxothiazolidin-5-yl)ethoxy)benzonitrile is studied for antidiabetic applications, leveraging its hydrogen-bonding capacity . Comparatively, 4-[[4-[[4-[(E)-2-cyanoethyl]amino]carbonyl]amino]phenyl]carboxamide (from HIV drug research) highlights the role of cyanoethyl groups in enhancing bioavailability through amphiphilic interactions .

Dye Chemistry: The nitro and diazenyl groups in 2-[2-[4-[(2-cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitrobenzonitrile enable its use as a disperse dye (Disperse Red 73), with higher polarity and thermal stability than non-nitro analogs .

Physicochemical Properties

  • Hydrophilicity: The hydroxyethyl group in 4-(2-hydroxyethyl)benzonitrile increases water solubility compared to the hydrophobic this compound .
  • Thermal Stability : Derivatives with aromatic heterocycles (e.g., thiazolidinedione in ) exhibit higher decomposition temperatures due to rigid structures.

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